molecular formula C18H20FNO3 B1663169 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- CAS No. 512176-99-7

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-

Cat. No. B1663169
M. Wt: 317.4 g/mol
InChI Key: GFAZOCRXWIIRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has shown to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis, characterization, and reactivity of related heterocyclic molecules, exploring aspects like molecular stability, charge transfer, and potential for non-linear optics applications. This includes the analysis of hyper-conjugative interactions and charge delocalization (Murthy et al., 2017).

Library Creation for Drug Discovery

  • Development of a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. More than 3000 pyrrolones were synthesized, demonstrating the scope of this approach for creating diverse chemical libraries (Ryabukhin et al., 2012).

Antioxidant Activity

  • Investigation into the antioxidant activity of 3-pyrroline-2-ones derivatives. A particular derivative showed promising radical scavenging activity, comparable to conventional antioxidants, suggesting potential applications in physiological environments (Nguyen et al., 2022).

Methodologies for Synthesis

  • Various studies focusing on the methodologies for synthesizing derivatives of 2H-pyrrol-2-one and their potential applications in different fields, such as organic synthesis and pharmaceuticals (Yoshida et al., 2002).

Potential in Cancer Drug Development

  • A study on the reaction of isocyanides and chalcones, leading to the efficient synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones, which could be significant in developing new anti-cancer drugs (Adib et al., 2007).

Photochemical Applications

  • Research into the photochemical radical cyclization of γ, δ-unsaturated oximes to create 3,4-dihydro-2H-pyrroles, highlighting potential applications in photochemistry and material sciences (Kitamura et al., 2005).

Molecular Structure Studies

  • Analysis of molecular structures of pyrrole derivatives and their interactions, contributing to the understanding of chemical bonding and molecular properties in organic chemistry (Abe et al., 1990).

Cholesterol Biosynthesis Inhibition

  • Exploration of derivatives of 2H-pyrrol-2-one for their potential in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, with implications for cardiovascular drug development (Roth et al., 1990).

properties

IUPAC Name

3-acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZOCRXWIIRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
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2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
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2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
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2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
Reactant of Route 5
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
Reactant of Route 6
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2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-

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